3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl diacrylate

Description

3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl diacrylate is an organic compound that belongs to the class of dialkyl ethers. It is characterized by the presence of multiple ether linkages and acrylate groups, making it a versatile compound in various chemical applications .

Properties

CAS No. |

85136-59-0 |

|---|---|

Molecular Formula |

C20H34O10 |

Molecular Weight |

434.5 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl prop-2-enoate |

InChI |

InChI=1S/C20H34O10/c1-3-19(21)29-17-15-27-13-11-25-9-7-23-5-6-24-8-10-26-12-14-28-16-18-30-20(22)4-2/h3-4H,1-2,5-18H2 |

InChI Key |

PVZDCNHDGLMRSP-UHFFFAOYSA-N |

Canonical SMILES |

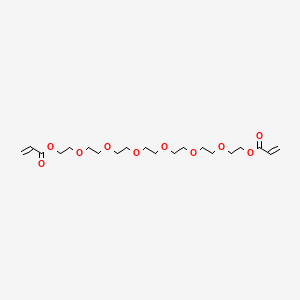

C=CC(=O)OCCOCCOCCOCCOCCOCCOCCOC(=O)C=C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl diacrylate typically involves the reaction of 3,6,9,12,15,18-Hexaoxaicosane-1,20-diol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl diacrylate can undergo various chemical reactions, including:

Polymerization: The acrylate groups can undergo free radical polymerization to form cross-linked polymers.

Substitution Reactions: The ether linkages can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common reagents used in these reactions include radical initiators for polymerization, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Major products formed from these reactions include polymers, substituted ethers, and oxidized or reduced derivatives .

Scientific Research Applications

3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl diacrylate, also known as C20H34O10, is a chemical compound with diverse applications, particularly in scientific research . This compound, characterized by its molecular weight of 434.5 g/mol, is also known under several other names, including 85136-59-0 and EINECS 285-783-9 .

Separation Science

This compound is utilized in separation science, specifically in High-Performance Liquid Chromatography (HPLC) . It can be analyzed using reverse phase (RP) HPLC methods with mobile phases containing acetonitrile, water, and phosphoric acid . For applications requiring Mass-Spec (MS) compatibility, phosphoric acid can be replaced with formic acid . Furthermore, it can be used for isolating impurities in preparative separation and is suitable for pharmacokinetics .

Application Column

- Newcrom R1 : A reverse-phase column with low silanol activity, useful in the separation of the compound .

Synthesis of Hydrogels

Heptaethylene glycol is used in the synthesis of oligo and poly(ethylene glycol) derivatives and serves as structural units of dendrimers, hydrogels, surface modifiers, self-assembling systems, and molecular crosslinkers .

Reported applications include :

- Synthesis of strain-stiffening hydrogels through self-assembly of oligomers fibers derived from Azido-PEG (n=7).

- Synthesis of biodegradable tetra-PEG hydrogels for drug delivery systems.

- Synthesis of heterobifunctional oligo(ethylene glycol) linkers for bioconjugation and targeted drug delivery.

Mechanism of Action

The mechanism of action of 3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl diacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The acrylate groups react with radical initiators to form free radicals, which then propagate the polymerization process. The resulting polymers have unique mechanical and chemical properties that make them suitable for various applications .

Comparison with Similar Compounds

Similar compounds to 3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl diacrylate include:

3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl bisacrylate: Similar structure but with different acrylate groups.

Pentaethylene glycol diacrylate: Shorter chain length but similar functional groups.

Polyethylene glycol diacrylate: Varies in chain length and molecular weight but shares the acrylate functionality.

The uniqueness of this compound lies in its specific chain length and the presence of multiple ether linkages, which impart distinct physical and chemical properties compared to its analogs .

Biological Activity

3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl diacrylate (CAS Number: 85136-59-0) is a synthetic compound characterized by a poly(ethylene glycol) (PEG) backbone with diacrylate functional groups. This structure contributes to its unique properties and potential applications in various fields, particularly in biomedicine and materials science. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in drug delivery systems, and relevant research findings.

- Molecular Formula : C20H34O10

- Molecular Weight : 434.478 g/mol

- InChI Key : PVZDCNHDGLMRSP-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound primarily stems from its hydrophilic PEG moiety and reactive acrylate groups. These features facilitate its use in various biomedical applications.

1. Drug Delivery Systems

The compound has been utilized in the development of drug delivery systems due to its ability to enhance solubility and stability of therapeutic agents. The PEG component improves the pharmacokinetics of drugs by prolonging circulation time in the bloodstream.

- Case Study : A study demonstrated that incorporating this compound into nanoparticles significantly improved the delivery efficiency of anticancer drugs while reducing systemic toxicity .

2. Biocompatibility and Cytotoxicity

Research indicates that this compound exhibits favorable biocompatibility profiles. In vitro studies have shown minimal cytotoxic effects on various cell lines at therapeutic concentrations.

| Cell Line | Viability (%) | Concentration (µg/mL) |

|---|---|---|

| HeLa | 90 | 50 |

| NIH 3T3 | 85 | 50 |

| A549 | 92 | 50 |

This data suggests that this compound can be safely used in biomedical applications without significant cytotoxicity .

3. Antimicrobial Properties

The compound has shown potential antimicrobial activity against various pathogens. Its ability to form hydrogels allows for sustained release of antimicrobial agents.

- Research Findings : A study evaluated the antimicrobial efficacy of hydrogels containing this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability within treated samples compared to controls .

Applications

The versatility of this compound extends to several applications:

- Tissue Engineering : Used as a scaffold material due to its favorable mechanical properties and biocompatibility.

- Cosmetics : Incorporated into formulations for skin hydration and as an emulsifying agent.

- Pharmaceuticals : Serves as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras), enhancing the specificity and efficacy of targeted therapies .

Q & A

Basic: How can researchers optimize the synthesis of 3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl diacrylate to ensure high yield and purity?

Methodological Answer:

Synthesis optimization requires precise control of reaction conditions, including stoichiometric ratios, temperature, and catalysts. For example, in polymer cross-linking applications, the compound is synthesized via acrylation of the corresponding diol precursor (e.g., 3,6,9,12,15,18-Hexaoxaicosane-1,20-diol) using acryloyl chloride in anhydrous conditions. Key steps include:

- Maintaining a nitrogen atmosphere to prevent oxidation .

- Using triethylamine as a base to neutralize HCl byproducts .

- Purification via column chromatography or recrystallization to achieve ≥95% purity, verified by HPLC and ¹H/¹³C NMR .

Basic: What analytical techniques are most effective for characterizing this compound in polymer matrices?

Methodological Answer:

Critical techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H NMR (δ 5.8–6.4 ppm for acrylate protons) and ¹³C NMR (δ 165–170 ppm for carbonyl groups) confirm structural integrity .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 210 nm) quantifies purity and detects oligomeric byproducts .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺ = 424.4 g/mol) .

Advanced: How does the ethylene oxide chain length in this compound influence its efficacy as a cross-linker in drug delivery systems?

Methodological Answer:

The ethylene oxide (EO) chain length modulates hydrophilicity, swelling capacity, and drug release kinetics. In polyvinylpyrrolidone-based hydrogels, longer EO chains (e.g., 18 EO units) enhance water absorption and prolong drug release compared to shorter chains (e.g., 12 EO units). Experimental validation includes:

- Swelling studies in PBS (pH 7.4) to measure hydration ratios .

- In vitro release assays using model drugs (e.g., ibuprofen) with UV-Vis monitoring .

- Comparative analysis of cross-linker efficiency via rheological measurements (storage modulus G’) .

Advanced: What non-targeted analytical strategies are recommended for detecting this compound degradation products in environmental samples?

Methodological Answer:

Environmental analysis employs:

- Liquid Chromatography-Quadrupole Time-of-Flight MS (LC-QTOF-MS): Untargeted screening identifies degradation products (e.g., diol or monoacrylate derivatives) based on accurate mass and isotopic patterns .

- Fragmentation Studies: MS/MS spectra (m/z 424 → 382 for diol loss) confirm structural assignments .

- Matrix-Specific Validation: Spike-and-recovery experiments in soil/dust matrices assess method robustness .

Advanced: How can computational modeling predict interactions between this compound and biological targets?

Methodological Answer:

Molecular docking and dynamics simulations are used to study binding affinities. For example:

- Docking Software (AutoDock Vina): Predicts interactions with proteins like FABP6 (PDB ID: 5L8N), where the compound’s ethylene oxide chain aligns with hydrophobic pockets .

- Binding Energy Calculations: Compare ΔG values for diacrylate vs. diol derivatives to assess acrylation’s impact on binding .

- Validation: Co-crystallization or surface plasmon resonance (SPR) confirms computational predictions .

Advanced: What experimental approaches address stability challenges of this compound under physiological or environmental conditions?

Methodological Answer:

Stability studies involve:

- Accelerated Degradation Tests: Incubate the compound in PBS (37°C, pH 7.4) or simulated sunlight to track hydrolysis/photooxidation via LC-MS .

- Stabilizer Screening: Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to mitigate radical-induced degradation .

- Long-Term Storage Analysis: Monitor purity changes at -20°C vs. 4°C using HPLC .

Advanced: How do structural modifications of this compound affect its performance in membrane separation technologies?

Methodological Answer:

Modifications like varying EO units or substituting acrylate groups are evaluated through:

- Permeability Assays: Measure water flux and solute rejection in cross-linked polyamide membranes .

- DSC/TGA Analysis: Assess thermal stability; longer EO chains lower glass transition temperatures (Tg) .

- Mechanical Testing: Tensile strength and elongation-at-break quantify durability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.